Oxidative Addition Propensity: Chloropyrazine vs. Chlorobenzene
Chloropyrazines, including 2-chloro-3-methoxypyrazine, undergo oxidative addition more readily than chlorobenzenes due to the electron-deficient nature of the pyrazine ring [1]. This class-level property predicts faster reaction rates and potentially higher yields in Pd-catalyzed cross-couplings compared to carbocyclic aryl chlorides.
| Evidence Dimension | Oxidative addition propensity |
|---|---|
| Target Compound Data | Chloropyrazine (class representative) |
| Comparator Or Baseline | Chlorobenzene |
| Quantified Difference | Qualitative; oxidative addition of chloropyrazine takes place more readily than chlorobenzene. |
| Conditions | Pd(0)-catalyzed cross-coupling reactions |
Why This Matters
Faster oxidative addition can translate to shorter reaction times and higher yields, reducing synthetic cost and improving throughput in multi-step syntheses.
- [1] Sato, N. Pyrazines. In Science of Synthesis: Houben–Weyl Methods of Molecular Transformations, Thieme: Stuttgart, 2004; Vol. 16, pp 783. View Source
